4-bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromine atom at the 4th position, a cyclopentyl group at the 1st position, and a methoxymethyl group at the 5th position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Cyclopentylation: The cyclopentyl group can be introduced via a nucleophilic substitution reaction using cyclopentyl halide.
Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl or styrene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or palladium on carbon.
Coupling Reactions: Catalysts such as palladium(0) complexes and bases like potassium carbonate.
Major Products
Substitution Products: 4-substituted derivatives depending on the nucleophile used.
Oxidation Products: Corresponding oxides or hydroxylated derivatives.
Reduction Products: Dehalogenated pyrazole derivatives.
Coupling Products: Biaryl or styrene derivatives.
Scientific Research Applications
4-bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.
Industry: Used in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The exact pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-cyclopentyl-5-methoxy-1H-1,2,3-triazole: Similar in structure but contains a triazole ring instead of a pyrazole ring.
4-bromo-1-cyclopentyl-5-methyl-1H-pyrazole: Similar but lacks the methoxymethyl group.
4-bromo-1-cyclopentyl-5-(hydroxymethyl)-1H-pyrazole: Similar but contains a hydroxymethyl group instead of a methoxymethyl group.
Uniqueness
4-bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole is unique due to the specific combination of substituents on the pyrazole ring, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-bromo-1-cyclopentyl-5-(methoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O/c1-14-7-10-9(11)6-12-13(10)8-4-2-3-5-8/h6,8H,2-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAAYBKAIQRIDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=NN1C2CCCC2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.